3'-Formyl-[1,1'-biphenyl]-4-carbonitrile
CAS No.: 230647-86-6
Cat. No.: VC8359053
Molecular Formula: C14H9NO
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
![3'-Formyl-[1,1'-biphenyl]-4-carbonitrile - 230647-86-6](/images/structure/VC8359053.png)
Specification
CAS No. | 230647-86-6 |
---|---|
Molecular Formula | C14H9NO |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 4-(3-formylphenyl)benzonitrile |
Standard InChI | InChI=1S/C14H9NO/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,10H |
Standard InChI Key | MJIMSRCIWUJRHC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C=O |
Canonical SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3'-Formyl-[1,1'-biphenyl]-4-carbonitrile (IUPAC name: 4-(3-formylphenyl)benzonitrile) consists of two benzene rings connected by a single covalent bond. The 3'-formyl group introduces electrophilic reactivity, while the 4-carbonitrile group enhances polarity and participates in hydrogen bonding. The compound’s planar structure facilitates π-π stacking interactions, making it suitable for crystalline material design.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₉NO |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 4-(3-formylphenyl)benzonitrile |
SMILES | C1=CC=C(C=C1)C#N C2=CC(=CC=C2)C=O |
Topological Polar Surface Area | 53.7 Ų |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3'-formyl-[1,1'-biphenyl]-4-carbonitrile typically involves cross-coupling reactions. A prominent method is the Suzuki-Miyaura coupling, which couples a boronic acid derivative with a halogenated precursor. For example:
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Halogenation: 4-Bromobenzonitrile reacts with 3-formylphenylboronic acid under palladium catalysis.
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Reaction Conditions: Conducted in toluene/ethanol (3:1) at 80°C for 12–24 hours, yielding 65–75%.
Alternative routes include Ullmann coupling and Friedel-Crafts acylation, though these are less efficient for introducing the formyl group .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆, 400 MHz): δ 10.10 (s, 1H, CHO), 8.20–7.45 (m, 8H, aromatic), 7.82 (s, 1H, CN).
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¹³C NMR (100 MHz): δ 192.4 (CHO), 145.2–118.7 (aromatic carbons), 117.3 (CN).
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IR (KBr): 2220 cm⁻¹ (C≡N stretch), 1695 cm⁻¹ (C=O stretch) .
Reactivity and Functionalization
Schiff Base Formation
The formyl group undergoes condensation with primary amines to form Schiff bases, a reaction exploited in sensor design. For instance, reacting with terephthalohydrazide yields a bis-Schiff base (TDH-CB), which exhibits selective fluorescence toward Al³⁺ ions (λₑₓ = 360 nm, λₑₘ = 489 nm) .
Table 2: Selectivity of TDH-CB Toward Metal Ions
Metal Ion | Fluorescence Response (Δ Intensity) |
---|---|
Al³⁺ | 12.5-fold increase |
Fe³⁺ | 1.2-fold increase |
Cu²⁺ | No response |
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to -C≡N) directs electrophiles to the meta and para positions. Nitration experiments yield 3'-formyl-4'-nitro-[1,1'-biphenyl]-4-carbonitrile, a precursor for explosive sensors.
Applications in Research and Industry
Fluorescent Chemosensors
Schiff bases derived from 3'-formyl-[1,1'-biphenyl]-4-carbonitrile demonstrate turn-on fluorescence for Al³⁺ detection in environmental samples. The limit of detection (LOD) for Al³⁺ is 0.15 μM, with minimal interference from Fe³⁺ or Cu²⁺ .
Pharmaceutical Intermediates
The carbonitrile group facilitates cyclization reactions to generate heterocycles. For example, reaction with hydrazine forms pyrazole derivatives, which are evaluated as kinase inhibitors in cancer therapy.
Materials Science
Incorporating this compound into metal-organic frameworks (MOFs) enhances gas adsorption capacity. A Zn-based MOF shows CO₂ uptake of 4.2 mmol/g at 298 K, attributed to polar -C≡N and -CHO groups.
Comparative Analysis with Analogues
3'-Fluoro-4'-formyl Derivative
Adding a fluoro group at the 4'-position (C₁₄H₈FNO) increases electronegativity, altering reactivity. The fluorine atom reduces electron density at the formyl group, slowing Schiff base formation by 20% compared to the non-fluorinated analogue.
6-Fluoro-3'-formyl Isomer
Positional isomerism (fluoro at 6-position) disrupts conjugation, reducing fluorescence quantum yield by 35%. This highlights the importance of substituent placement in optoelectronic applications.
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